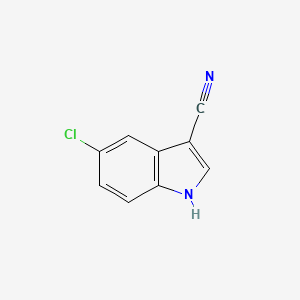
5-chloro-1H-indole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-1H-indole-3-carbonitrile is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in many natural products and synthetic drugs, making them crucial in medicinal chemistry .
Applications De Recherche Scientifique
5-chloro-1H-indole-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives.
Biology: It is used in the study of biological pathways and mechanisms involving indole derivatives.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
5-Chloro-1H-indole-3-carbonitrile is a derivative of indole, a heterocyclic compound that is found in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to a range of biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
Indole derivatives have been reported to exhibit a range of biological activities , suggesting that they may have diverse molecular and cellular effects.
Analyse Biochimique
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Therefore, it is plausible that 5-chloro-1H-indole-3-carbonitrile may have similar effects.
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
The synthesis of 5-chloro-1H-indole-3-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 5-chloroindole with cyanogen bromide under basic conditions . Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity, employing catalysts and controlled environments to facilitate the reaction .
Analyse Des Réactions Chimiques
5-chloro-1H-indole-3-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic substitution reactions are common, given the electron-rich nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions . Major products formed from these reactions include various substituted indoles and their derivatives .
Comparaison Avec Des Composés Similaires
5-chloro-1H-indole-3-carbonitrile can be compared with other indole derivatives such as:
- 5-chloro-1H-indole-3-carboxaldehyde
- 5-chloro-1H-indole-3-carboxylic acid
- 5-chloro-1H-indole-3-acetonitrile
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity . The unique presence of the nitrile group in this compound distinguishes it from other derivatives, providing distinct properties and applications .
Propriétés
IUPAC Name |
5-chloro-1H-indole-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMMMHWMPSFPSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652994 |
Source


|
| Record name | 5-Chloro-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194490-14-7 |
Source


|
| Record name | 5-Chloro-1H-indole-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194490-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Oxa-7-azabicyclo[4.1.0]heptane-7-carboxylic acid, ethyl ester](/img/new.no-structure.jpg)
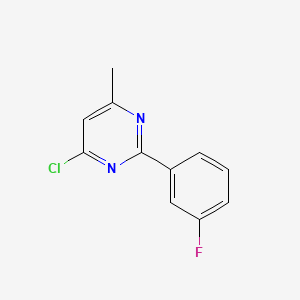
![(7R)-7-[(2E)-2-(2-AMINO-5-CHLORO-1,3-THIAZOL-4-YL)-2-(HYDROXYIMINO)ACETAMIDO]-3-[(3-{[(2-](/img/structure/B575987.png)
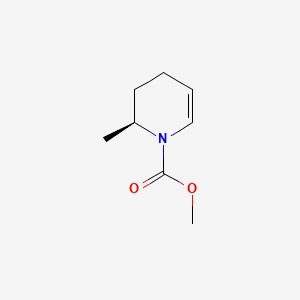
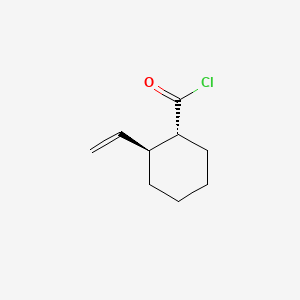
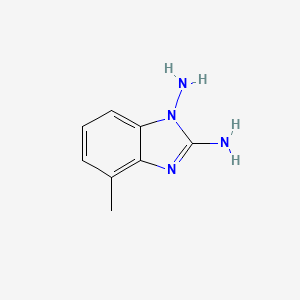
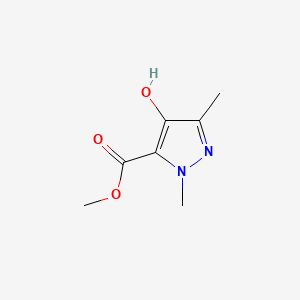
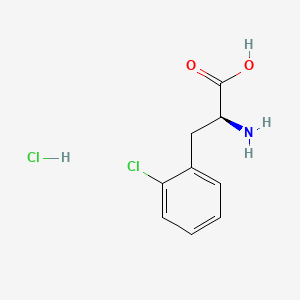
![2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylicacid,[1S-(1alpha,3alpha,4alpha)]-(9CI)](/img/structure/B576001.png)
![3-(4-methyl-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B576002.png)
![(3S,8aS)-3-Methyl-1-thioxohexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B576005.png)
